N-Acetyladenosine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
14114-64-8 |
|---|---|
Molecular Formula |
C12H16N5O8P |
Molecular Weight |
389.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-acetamidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(25-12)2-24-26(21,22)23/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,21,22,23)(H,13,14,16,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
HEIJLJLFABINGL-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The synthesis begins with the formation of the purine base, adenine, through a series of reactions involving formamide and other reagents.
Attachment of the Sugar Moiety: The ribose sugar is then attached to the adenine base. This step often involves the use of protecting groups to ensure the correct attachment of the sugar to the nitrogenous base.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the dihydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Adenine: Large-scale synthesis of adenine is achieved through optimized reaction conditions to ensure high yield and purity.
Enzymatic or Chemical Attachment of Ribose: The attachment of ribose to adenine can be carried out enzymatically or chemically, depending on the desired efficiency and cost-effectiveness.
Phosphorylation: Industrial phosphorylation often uses high-throughput reactors and continuous flow systems to ensure consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, altering its electronic structure and reactivity.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Reduced forms of the purine base.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a precursor in the synthesis of more complex nucleotides and nucleic acids. It serves as a model compound for studying nucleotide interactions and reactions.
Biology
In biological research, this compound is crucial for studying cellular metabolism, DNA replication, and RNA transcription. It is often used in experiments to understand the mechanisms of genetic information transfer and enzyme interactions.
Medicine
Medically, this compound is significant in the development of antiviral and anticancer drugs. Its derivatives are used in therapeutic applications to inhibit viral replication and cancer cell proliferation.
Industry
Industrially, the compound is used in the production of nucleic acid-based products, including diagnostic kits and biotechnological tools.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds and the elongation of nucleic acid chains.
Comparison with Similar Compounds
Structural and Functional Analogues
Adenosine 5'-Triphosphate (ATP)
- Structure : Contains three phosphate groups (γ, β, α) at the 5' position.
- Binding Affinity : ATP binds to kinases, ATPases, and receptors (e.g., P2X receptors) with high specificity due to its triphosphate chain.
- Stability: Less stable than N-acetyladenosine 5'-(dihydrogen phosphate) in acidic or enzymatic environments due to rapid hydrolysis of the triphosphate group .
2'-Deoxy-N-Methyladenosine 5'-(Dihydrogen Phosphate)
- Structure : Lacks the 2'-hydroxyl group (deoxyribose) and has a methyl group on the adenine base.
- Key Difference : The absence of the 2'-OH group reduces RNA-like interactions, while methylation alters base-pairing and receptor recognition .
Neopentyl Dihydrogen Phosphate
- Structure: A non-nucleotide dihydrogen phosphate ester with a bulky neopentyl group.
- Reactivity: Undergoes acid-catalyzed hydrolysis via phosphorus–oxygen bond fission, contrasting with the enzymatic hydrolysis seen in adenosine phosphates .
Binding and Selectivity in Receptor Systems
N-Acetyladenosine 5'-(dihydrogen phosphate) interacts with synthetic receptors designed for phosphorylated molecules. Comparative studies highlight its distinct behavior:
- Key Insight: The acetyl group in N-acetyladenosine 5'-(dihydrogen phosphate) likely enhances receptor selectivity by preventing deprotonation (common in fluoride interactions) and optimizing hydrogen-bonding networks .
Industrial and Market Context
While N-acetyladenosine 5'-(dihydrogen phosphate) is niche in research, related dihydrogen phosphate salts (e.g., lithium, potassium) dominate industrial markets:
- Contrast: Unlike these industrial salts, N-acetyladenosine 5'-(dihydrogen phosphate) is tailored for biochemical precision, lacking large-scale commercial production .
Hydrolysis and Stability
- N-Acetyladenosine 5'-(Dihydrogen Phosphate): Resists non-enzymatic hydrolysis due to steric protection from the acetyl group and stable ribose-phosphate linkage.
Biological Activity
N-Acetyladenosine 5'-(dihydrogen phosphate) (NAcADP) is a derivative of adenosine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOP
- Molecular Weight : 349.25 g/mol
- CAS Number : 16265-37-5
- IUPAC Name : N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
NAcADP is characterized by the addition of an acetyl group at the nitrogen atom in the adenine moiety and a phosphate group at the 5' position, which enhances its solubility and biological activity compared to adenosine itself .
Mechanisms of Biological Activity
NAcADP exhibits several biological activities attributed to its interaction with various receptors and enzymes:
- Adenosine Receptor Modulation : NAcADP acts as an agonist for adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes such as neurotransmission and immune response. Its binding affinity varies across receptor subtypes, influencing downstream signaling pathways .
- Neuroprotective Effects : Research indicates that NAcADP may provide neuroprotection against excitotoxicity induced by glutamate. It has been shown to inhibit NMDA receptor-mediated neurotoxicity in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Inhibition of Enzymes : NAcADP has demonstrated inhibitory effects on certain kinases and phosphatases, which are crucial in cellular signaling pathways. This inhibition can affect cell proliferation and apoptosis, making it a candidate for cancer research .
Biological Activities Table
Case Studies
- Neuroprotective Study : A study published in Frontiers in Pharmacology examined the effects of NAcADP on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with NAcADP significantly reduced cell death and oxidative damage markers compared to control groups .
- Cancer Research : In a recent investigation into the effects of NAcADP on cancer cell lines (MCF-7 and HeLa), it was found that NAcADP inhibited cell growth in a dose-dependent manner. The IC50 values were reported to be around 20 µM for MCF-7 cells, indicating its potential as an anticancer agent .
- Inflammation Studies : Another study explored the anti-inflammatory properties of NAcADP in macrophage models. The compound was shown to reduce pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
